molecular formula C13H15N3O5 B1606364 N-cyclohexyl-3,5-dinitrobenzamide CAS No. 2782-47-0

N-cyclohexyl-3,5-dinitrobenzamide

Cat. No.: B1606364
CAS No.: 2782-47-0
M. Wt: 293.27 g/mol
InChI Key: HIBKOCKFJNMAMR-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3,5-dinitrobenzamide (CAS 2782-47-0) is an organic compound with the molecular formula C₁₃H₁₅N₃O₅ and a molecular weight of 293.28 g/mol [ 1][ 3][ 5]. This benzamide derivative features a cyclohexyl group attached to the nitrogen atom of a benzamide ring that is further substituted with nitro groups at the 3 and 5 positions. The compound is characterized by a density of approximately 1.36 g/cm³ and a high predicted boiling point of 452.5°C, indicating its stability under standard conditions [ 1][ 5]. In medicinal and organic chemistry research, this compound serves as a valuable synthetic intermediate. Its structure, particularly the reactive nitro groups, allows for further chemical transformations, such as reduction to amino groups, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies [ 3]. The synthesis typically proceeds via a nucleophilic acyl substitution reaction under Schotten-Baumann conditions, where 3,5-dinitrobenzoyl chloride reacts with cyclohexylamine in an aprotic solvent like tetrahydrofuran or dichloromethane, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct [ 3]. Optimized procedures recommend temperature control and a slight excess of cyclohexylamine to achieve high yields, with purification achievable through recrystallization from solvent pairs like ethyl acetate and n-hexane [ 3]. This product is provided For Research Use Only. It is strictly intended for non-human research applications in laboratory settings and is not certified for diagnostic, therapeutic, or veterinary use [ 3].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15N3O5/c17-13(14-10-4-2-1-3-5-10)9-6-11(15(18)19)8-12(7-9)16(20)21/h6-8,10H,1-5H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBKOCKFJNMAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322892
Record name N-cyclohexyl-3,5-dinitrobenzamide
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Molecular Weight

293.27 g/mol
Source PubChem
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CAS No.

2782-47-0
Record name N-Cyclohexyl-3,5-dinitrobenzamide
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Record name NSC 402245
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Record name NSC402245
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Record name N-cyclohexyl-3,5-dinitrobenzamide
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Contextualizing N Cyclohexyl 3,5 Dinitrobenzamide Within Nitroaromatic Chemistry

N-cyclohexyl-3,5-dinitrobenzamide is a member of the broad family of nitroaromatic compounds. These are organic molecules that contain at least one nitro group (—NO2) attached to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the aromatic ring, making these compounds valuable precursors and intermediates in organic synthesis. mdpi.comrsc.org

The synthesis of nitroaromatic compounds is primarily achieved through nitration, a fundamental chemical reaction that typically involves the use of nitric acid, often in combination with a dehydrating agent like sulfuric acid. nih.govmdpi.com This process generates the nitronium ion (NO2+), which then attaches to the aromatic ring via electrophilic substitution. nih.gov Researchers have also developed alternative methods, such as ipso-nitration, to achieve more controlled and regioselective nitration. mdpi.com

Nitroaromatic compounds are utilized in a wide array of industrial applications, serving as key starting materials for the production of dyes, polymers, and pesticides. nih.gov Furthermore, the presence of multiple nitro groups can impart explosive properties to these molecules, as seen in well-known compounds like 2,4,6-trinitrotoluene (B92697) (TNT). nih.govsurendranatheveningcollege.com The unique chemical reactivity of the nitro group also allows for its conversion into other functional groups, further expanding the synthetic utility of nitroaromatic compounds. mdpi.com

Significance of the Benzamide Scaffold in Chemical Sciences Research

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry and drug discovery. walshmedicalmedia.comnih.gov This structural motif, consisting of a benzene (B151609) ring attached to an amide functional group, is found in a multitude of biologically active compounds. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com The ability of the benzamide group to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological macromolecules, such as enzymes and receptors. nih.gov

Benzamide derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. walshmedicalmedia.comresearchgate.netwalshmedicalmedia.com The versatility of the benzamide scaffold allows for the synthesis of large libraries of compounds with diverse substituents, enabling systematic exploration of structure-activity relationships (SAR). nih.gov This approach is crucial for optimizing the potency and selectivity of drug candidates. For instance, substituted benzamides have been investigated as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Overview of Advanced Research Themes for Dinitrobenzamide Derivatives

Established Synthetic Routes to this compound

The primary methods for synthesizing this compound revolve around the formation of an amide bond between a cyclohexyl amine and a 3,5-dinitrobenzoyl moiety.

Acyl Chloride-Mediated Amidation Approaches

The most conventional and widely documented method for synthesizing this compound is through the reaction of cyclohexylamine (B46788) with 3,5-dinitrobenzoyl chloride. mdpi.com This reaction is a classic example of nucleophilic acyl substitution.

Preparation of 3,5-Dinitrobenzoyl Chloride: The precursor, 3,5-dinitrobenzoic acid, is converted to its more reactive acyl chloride derivative. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Amidation Reaction: The synthesized 3,5-dinitrobenzoyl chloride is then reacted with cyclohexylamine. mdpi.com The reaction is generally carried out in an inert organic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). mdpi.com A base, commonly triethylamine (B128534), is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the amidation, driving the reaction to completion. mdpi.comnih.gov For instance, a study on the synthesis of N,N-dicyclohexyl-3,5-dinitrobenzamide, a structurally related compound, employed dichloromethane as the solvent and triethylamine as the base, with the reaction mixture being stirred at room temperature and then refluxed. nih.gov A similar procedure is followed for N-octyl-3,5-dinitrobenzamide, where 3,5-dinitrobenzoyl chloride is added to a solution of n-octylamine and triethylamine in dichloromethane. mdpi.com

The resulting this compound typically precipitates out of the solution and can be purified by standard techniques like recrystallization or column chromatography. mdpi.com

Alternative Amidation and Coupling Strategies

While the acyl chloride route is robust, alternative strategies for amide bond formation exist that can be applied to the synthesis of this compound, often offering milder reaction conditions or avoiding the need for an acyl chloride intermediate.

Direct Amidation using Coupling Reagents: Carboxylic acids can be directly coupled with amines using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. This approach would involve the direct reaction of 3,5-dinitrobenzoic acid with cyclohexylamine in the presence of a coupling agent.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and increase efficiency. bachem.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective but can be expensive. sigmaaldrich.comresearchgate.net They are known for promoting clean and fast reactions. sigmaaldrich.com

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used for their high efficiency. sigmaaldrich.comresearchgate.net However, uronium-based reagents can sometimes lead to guanidinylation of the amine as a side reaction. sigmaaldrich.com

For instance, the coupling of 3,5-dinitrobenzoyl-Leu-OH to an amino-functionalized silica (B1680970) support was successfully mediated by 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) with minimal racemization. bachem.com This highlights the potential of such reagents for the synthesis of dinitrobenzamides under specific conditions.

Boronic Acid Catalysis: In recent years, boronic acids have emerged as catalysts for direct amidation reactions between carboxylic acids and amines. This method is attractive due to its potential for waste-free synthesis. A boronic acid catalyst could potentially facilitate the direct condensation of 3,5-dinitrobenzoic acid and cyclohexylamine.

Optimization of Synthesis Parameters for this compound

Optimizing the reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness of the synthesis.

Solvent Effects and Reaction Conditions

The choice of solvent can significantly influence the rate and outcome of the amidation reaction. Dichloromethane and tetrahydrofuran are common choices for the acyl chloride method due to their inertness and ability to dissolve the reactants. mdpi.com The reaction temperature is another critical parameter. While some amidations proceed at room temperature, others may require heating (reflux) to go to completion. nih.gov For example, in transamidation reactions catalyzed by imidazolium (B1220033) chloride, temperature was found to be a highly sensitive parameter, with a significant increase in yield observed when the temperature was raised from 30 °C to 150 °C. nih.gov

Catalytic Enhancements in this compound Production

The use of catalysts can improve the efficiency of the synthesis. In the acyl chloride route, while not strictly catalytic, the base (e.g., triethylamine) plays a crucial role in promoting the reaction. In alternative methods, the choice of catalyst is paramount.

For direct amidation, the selection of the coupling reagent is a key optimization point. The reactivity of these reagents can be ranked, with those generating OAt esters (from HATU or PyAOP) being among the most reactive. sigmaaldrich.com For boronic acid-catalyzed amidation, the specific boronic acid used would need to be optimized for the substrate.

In reactions involving acyl chlorides, nucleophilic catalysts can be employed to accelerate the reaction. Imidazole-based catalysts have been shown to be effective in acyl transfer reactions. nih.gov The combination of a more nucleophilic catalyst and a more reactive acylating agent (like an acyl chloride over an anhydride) can lead to faster reactions and improved selectivity in certain cases. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through various strategies.

Atom Economy and Waste Reduction: The direct amidation of 3,5-dinitrobenzoic acid with cyclohexylamine is preferable to the acyl chloride route in terms of atom economy, as the only byproduct is water. The acyl chloride method generates stoichiometric amounts of hydrochloride salt waste.

Use of Greener Solvents: Traditional solvents like dichloromethane are effective but pose environmental and health concerns. Exploring greener alternatives is a key aspect of sustainable synthesis. Water is an ideal green solvent, and methods are being developed to facilitate organic reactions in aqueous media. nih.gov For example, a green synthesis of N-aryl carbamates was developed using an oxidation process with oxone in the presence of KCl and NaOH. nih.gov

Solvent-Free Synthesis: An even greener approach is to conduct reactions under solvent-free conditions. This can be achieved by heating the neat reactants or by using techniques like grinding. researchgate.net Solvent-free syntheses often lead to shorter reaction times, simpler work-up procedures, and reduced waste.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it reduces the energy requirements and the amount of waste generated. The development of reusable, non-toxic catalysts is an active area of research. For instance, imidazolium chloride has been reported as an efficient catalyst for transamidation. nih.gov

An in-depth examination of the synthetic and mechanistic aspects of this compound reveals a compound at the intersection of traditional synthesis and modern catalytic strategies. This article explores the methodologies for its creation, with a focus on sustainable practices and the intricate reaction mechanisms it undergoes, particularly concerning its dinitrobenzene core and the potential for remote functionalization.

Computational and Theoretical Investigations of N Cyclohexyl 3,5 Dinitrobenzamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. arxiv.orgnih.gov It is widely used to study organic molecules, providing reliable predictions of geometry, reactivity indices, and spectroscopic properties. nih.govnih.gov

Geometry Optimization and Electronic Structure Calculations

Geometry optimization using DFT methods is the first step in computationally characterizing a molecule. This process seeks to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For N-cyclohexyl-3,5-dinitrobenzamide, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or larger. nih.gov

Table 1: Expected Geometric Parameters for this compound based on Analogues

Parameter Expected Value/Conformation Source Analogue
Cyclohexyl Ring Chair Conformation nih.govnih.gov
Phenyl-Amide Dihedral Angle Significantly non-planar (~60°) nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.comyoutube.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). irjweb.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.netscirp.org

For this compound, the presence of two strongly electron-withdrawing nitro groups on the benzoyl moiety is expected to significantly lower the energy of the LUMO, making the molecule a potent electron acceptor. The LUMO is likely localized over the dinitroaromatic ring. The HOMO, conversely, would likely have significant contributions from the amide linkage and the cyclohexyl group. The calculated HOMO-LUMO gap for related dinitrobenzoic acid has been shown to be an important index of its stability and reactivity. researchgate.net A low energy gap for this compound would indicate that eventual charge transfer interactions can occur within the molecule, suggesting high chemical reactivity and potential biological activity. nih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties

Orbital Description Expected Localization
HOMO Highest Occupied Molecular Orbital; electron donor Amide group, Cyclohexyl ring
LUMO Lowest Unoccupied Molecular Orbital; electron acceptor 3,5-Dinitrophenyl ring

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) typically colored in red, and regions of positive potential (electron-poor, prone to nucleophilic attack) colored in blue.

In this compound, the most negative potential regions are expected to be located around the oxygen atoms of the two nitro groups, due to their high electronegativity and electron-withdrawing nature. The carbonyl oxygen of the amide group would also represent a site of negative potential. These red-colored areas are the most likely sites for electrophilic attack. Conversely, the most positive potential (blue region) is anticipated to be around the amide hydrogen (N-H), making it the primary site for nucleophilic attack. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bonding Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. wikipedia.orgwisc.edu NBO analysis can quantify delocalization effects through the second-order perturbation theory analysis of the Fock matrix, which evaluates the stabilization energy (E(2)) associated with donor-acceptor (hyperconjugative) interactions. rsc.org Natural Population Analysis (NPA) provides a more robust method for calculating atomic charges than other methods like Mulliken analysis. wisc.edu

For this compound, NBO analysis would likely reveal strong polarization of the C-NO2 bonds. A key feature would be significant delocalization of electron density from the nitrogen lone pair of the amide and the oxygen lone pairs of the nitro groups into the aromatic ring's antibonding orbitals. The most significant hyperconjugative interactions would likely involve the donation of electron density from the lone pairs of the amide nitrogen and the nitro group oxygens into the π* antibonding orbitals of the phenyl ring. NPA charges would quantify the electron-deficient nature of the carbons attached to the nitro groups and the carbonyl carbon, as well as the electron-rich nature of the oxygen and nitrogen atoms.

Prediction of Reactivity and Site Selectivity

The computational results from DFT, FMO, MEP, and NBO analyses converge to provide a comprehensive prediction of the reactivity of this compound. The 3,5-dinitrobenzamide (B1662146) scaffold itself is known to be a key structural motif in compounds with antimycobacterial activity, suggesting its inherent reactivity is crucial for its biological function. nih.govnih.gov

Electrophilic Sites : The MEP map and NPA charges would identify the electron-poor regions. The hydrogen atom of the amide N-H group is the most likely site for attack by a nucleophile. The carbonyl carbon is also a potential electrophilic center.

Nucleophilic Sites : The MEP map would highlight the oxygen atoms of the nitro groups and the carbonyl group as the most electron-rich, making them susceptible to attack by electrophiles or key participants in hydrogen bonding.

Reactivity : The low HOMO-LUMO gap predicted by FMO analysis indicates that the molecule is chemically reactive. The strong electron-withdrawing nature of the dinitro-phenyl ring makes it a good electron acceptor, which is a key feature for many biological activities.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.com This technique provides a dynamic picture of molecular behavior, including conformational changes and intermolecular interactions, which static quantum chemical calculations cannot fully capture. nih.gov MD simulations have been successfully applied to study various benzamide (B126) derivatives to understand their binding modes with biological targets and their dynamic behavior in solution. bohrium.comdntb.gov.uanih.govrsc.org

For this compound, an MD simulation could be employed to:

Analyze Conformational Flexibility : Explore the rotational freedom around the amide bond and the C-N bond connecting the cyclohexyl ring. This would reveal the range of accessible conformations in a solution or biological environment.

Study Solvation : Simulate the molecule in a solvent (e.g., water) to understand how solvent molecules arrange around it and to calculate the free energy of solvation. This is critical for understanding its solubility and partitioning behavior.

Investigate Intermolecular Interactions : Simulate the interaction of the molecule with other molecules, including itself (to study aggregation) or a biological receptor (to study drug-target interactions). MD simulations can reveal the stability of hydrogen bonds and other non-covalent interactions that are crucial for molecular recognition. For instance, simulations could clarify the binding mode of the molecule within a protein's active site, a common approach in drug design. nih.govnih.gov

While specific MD simulation studies on this compound are not detailed in the provided search results, the extensive application of this technique to related benzamides underscores its importance for a complete computational investigation of this compound. bohrium.comdntb.gov.uanih.govrsc.org

Conformational Dynamics of this compound in Solution

A detailed computational analysis of the conformational dynamics of this compound in various solutions using methods such as molecular dynamics (MD) simulations is not extensively available in the current scientific literature. Such studies would be valuable to understand the flexibility of the molecule, the orientation of the cyclohexyl and dinitrophenyl groups relative to the amide linkage, and the influence of solvent on its conformational ensemble. In the solid state, the cyclohexyl ring typically adopts a stable chair conformation. However, in solution, the molecule is expected to exhibit greater conformational freedom.

Ligand-Target Interactions in In Silico Models

While specific in silico modeling studies targeting this compound are not widely published, research on analogous 3,5-dinitrobenzamide derivatives provides a framework for understanding its potential ligand-target interactions. For instance, molecular docking and molecular dynamics (MD) simulations have been employed for ethyl 3,5-dinitrobenzoate (B1224709), a structurally related compound, to investigate its binding to potential fungal protein targets. researchgate.net

These computational models are instrumental in predicting the binding affinity and mode of interaction of a ligand with a target protein. The general methodology involves:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. These simulations provide insights into the dynamic behavior of the complex and can be used to calculate binding free energies.

For the analogous ethyl 3,5-dinitrobenzoate, these studies have identified potential interactions with key amino acid residues in the binding sites of various enzymes, which are crucial for its biological activity. researchgate.net Similar in silico approaches could be applied to this compound to explore its interactions with putative biological targets. The outcomes of such studies, including predicted binding energies and key interacting residues, are typically presented in a tabular format.

Table 1: Illustrative Data from In Silico Ligand-Target Interaction Studies for a 3,5-Dinitrobenzoate Analog This table is illustrative and based on studies of analogous compounds, as specific data for this compound is not available.

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues (Illustrative)
Enzyme A -8.5 Tyr123, Phe45, Leu89
Enzyme B -7.9 Ser210, His34, Trp111
Enzyme C -7.2 Val56, Ile99, Ala150

Quantum Chemical Calculations for this compound Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting various properties of molecules.

Prediction of Spectroscopic Parameters

Detailed theoretical predictions of the spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra) for this compound using quantum chemical methods are not readily found in the surveyed literature. Such calculations would involve optimizing the molecular geometry of the compound at a chosen level of theory and then computing the respective spectroscopic properties. Comparing these theoretical spectra with experimental data can aid in the structural confirmation of the molecule and the assignment of spectral bands.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the structure, stability, and molecular recognition properties of molecules. In this compound, these interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules).

Key non-covalent interactions include:

Hydrogen Bonds: The amide group (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors.

π-Interactions: The electron-deficient dinitrophenyl ring can participate in various π-interactions, such as π-π stacking with other aromatic rings or interactions with other functional groups.

Table 2: Potential Non-Covalent Interactions in this compound

Interaction Type Donor Acceptor Potential Role
Intramolecular H-Bond Amide N-H Carbonyl O Stabilization of conformation
Intermolecular H-Bond Amide N-H Nitro O or Carbonyl O Crystal packing, formation of dimers or chains
π-π Stacking Dinitrophenyl ring Dinitrophenyl ring Crystal packing, electronic communication

Structure-Property Relationship (SPR) Studies of this compound and Analogs

Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its physical, chemical, or biological properties. For this compound and its analogs, these studies are crucial for understanding how modifications to the molecular structure affect its functional attributes.

A study on a series of 3,5-dinitrobenzamide derivatives has provided insights into their structure-activity relationships. researchgate.net By synthesizing and testing a range of compounds with different substituents on the amide nitrogen, it is possible to identify key structural features that are important for a particular activity. For instance, the nature of the substituent on the amide nitrogen (e.g., alkyl, cycloalkyl, or aryl) can significantly impact the biological activity of the compound.

These studies often involve the generation of a data table that correlates the structural modifications with the observed activity, often expressed as an IC50 or a similar metric.

Table 3: Illustrative Structure-Activity Relationship Data for 3,5-Dinitrobenzamide Analogs This table is for illustrative purposes and based on general findings for analogous series, as a comprehensive SAR table for this compound is not available.

Compound Amide Substituent Biological Activity (e.g., IC50 in µM)
Analog 1 Methyl >100
Analog 2 Ethyl 50.2
Analog 3 Propyl 25.8
This compound Cyclohexyl Data not available
Analog 4 Phenyl 15.1

From such data, researchers can deduce trends, for example, that increasing the lipophilicity of the amide substituent enhances the biological activity up to a certain point. These insights are invaluable for the rational design of new, more potent analogs.

Supramolecular Chemistry and Crystal Engineering of N Cyclohexyl 3,5 Dinitrobenzamide Systems

Hydrogen Bonding Networks in N-cyclohexyl-3,5-dinitrobenzamide

Hydrogen bonds are highly directional and represent one of the most important interactions in determining molecular assembly in crystals. While classic N-H···O hydrogen bonds are a key feature of amide-containing compounds, weaker C-H···O interactions and other short contacts also play a significant role in stabilizing the crystal lattice of dinitrobenzamide derivatives.

N-H…O and C-H…O Interactions

In the crystal structures of N-substituted benzamides, the amide N-H group is a primary hydrogen bond donor. It frequently forms N-H···O hydrogen bonds with suitable acceptors, such as the carbonyl oxygen or nitro group oxygens of adjacent molecules. For instance, in a related compound, N-cyclohexyl-3,4,5-trimethoxybenzamide, molecules are linked into chains along the b-axis by intermolecular N-H···O hydrogen bonds. nih.gov Similarly, the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide shows molecules linked by three N-H···O=C hydrogen bonds, forming two-dimensional supramolecular aggregates. nih.gov

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
N-H···OAmide N-HCarbonyl O or Nitro OVariable nih.govnih.gov
C-H···OCyclohexyl C-H or Aromatic C-HCarbonyl O or Nitro O~2.648 researchgate.netresearchgate.net

O…N Short Contacts and Intermolecular Interactions

A particularly noteworthy feature in the crystal structure of some dinitrobenzamide derivatives is the presence of strong, short intermolecular contacts that are not classified as conventional hydrogen bonds. In N,N-Dicyclohexyl-3,5-dinitrobenzamide, a significant interaction occurs between the carbonyl oxygen atom of the amide group and a nitrogen atom of a nitro group on an adjacent molecule. researchgate.net

This O···N interaction is characterized by a remarkably short distance of 2.7862 (17) Å. researchgate.net A survey of the Cambridge Structural Database revealed that while over 7,000 structures contain both carbonyl and nitro groups, only 515 exhibit this type of interaction, with a mean distance of 2.963 Å. researchgate.net The observed distance in N,N-Dicyclohexyl-3,5-dinitrobenzamide is among the shortest and strongest recorded, indicating a powerful interaction that pairs molecules into dimeric units and significantly influences the crystal packing. researchgate.net This type of interaction, along with others like N—O⋯π, plays a role in stabilizing the frameworks of dinitrobenzoate complexes. researchgate.net

π-π Stacking Interactions in this compound Assemblies

Aromatic Ring Stacking and Inter-Centroid Distances

In π-π stacking, the aromatic rings of adjacent molecules arrange themselves in a parallel or near-parallel fashion. The strength and geometry of these interactions can be quantified by the inter-centroid distance (the distance between the centers of the aromatic rings) and the offset angle. For substituted benzene (B151609) molecules, centroid-centroid distances typically vary between 3.4 Å and 5.3 Å, with a significant number of structures showing distances near 3.8 Å. rsc.org

These interactions can be parallel-displaced, where the rings are offset from a perfectly eclipsed orientation. rsc.org The specific geometry is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro groups in this compound, enhance the propensity for π-π stacking.

Interaction ParameterTypical RangeSignificanceReference
Inter-Centroid Distance3.4 Å - 5.3 ÅMeasures the separation between stacked aromatic rings. rsc.org
Offset AngleVariable (e.g., ~22°)Describes the degree of parallel displacement between rings. rsc.org

Influence on Crystal Architecture

The combination of hydrogen bonding and π-π stacking interactions creates a robust and well-defined three-dimensional crystal structure. nih.gov The π-stacking interactions often lead to the formation of columns or layers of molecules. For example, in N,N′,N′′-tris(cyclohexyl)benzene-1,3,5-tricarboxamide, molecules are arranged in layers featuring the stacking of the central benzene rings. nih.gov

Co-crystallization and Multi-Component Crystal Formation involving Dinitrobenzamides

Co-crystallization is a powerful technique in crystal engineering used to create new solid forms with modified physicochemical properties. nih.gov This involves combining two or more different molecular components in a single crystal lattice. Dinitrobenzamides and the parent 3,5-dinitrobenzoic acid are excellent candidates for forming such multi-component crystals due to their strong hydrogen bonding and π-stacking capabilities. nih.govugd.edu.mk

The formation of these co-crystals relies on the creation of robust supramolecular synthons—predictable and recurring patterns of intermolecular interactions. nih.gov For instance, 3,5-dinitrobenzoic acid has been successfully co-crystallized with various compounds, including antipsychotic agents and other active pharmaceutical ingredients (APIs), often forming salt or co-crystal structures held together by a network of hydrogen bonds. rsc.orgmdpi.com In one study, 3,5-dinitrobenzoic acid and acetamide (B32628) formed a series of twelve isostructural cocrystal solvates, all of which featured a consistent amide-amide dimer synthon. nih.gov

These multi-component systems can lead to the formation of unique structures, such as porous organic frameworks or complex chains and sheets. researchgate.netrsc.org The versatility of the dinitrobenzoyl moiety in forming diverse and stable intermolecular interactions makes it a valuable building block in the rational design of new crystalline materials. ugd.edu.mk

Design Principles for Supramolecular Synthons

Supramolecular synthons are robust and predictable non-covalent interactions between specific functional groups that act as reliable building blocks for crystal engineering. researchgate.netresearchgate.net They can be categorized as either supramolecular homosynthons, which are formed between identical, self-complementary functionalities, or supramolecular heterosynthons, which involve different but complementary functional groups. researchgate.net The design of crystalline structures involving this compound relies on the strategic use of its inherent hydrogen bond donors and acceptors.

The key functional groups in this compound available for forming supramolecular synthons are:

Amide group (-CONH-): This group provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It can form robust amide-amide homosynthons or participate in heterosynthons with other functional groups.

Nitro groups (-NO2): The oxygen atoms of the nitro groups are effective hydrogen bond acceptors.

Cyclohexyl group: This bulky, non-polar group influences crystal packing through steric effects and weak C-H···O interactions.

The design of cocrystals with this compound would involve selecting coformers with complementary functional groups capable of forming robust heterosynthons, such as carboxylic acids, pyridines, or other amides. nih.govmdpi.comsci-hub.box The reliability of these synthons, like the well-established carboxylic acid-pyridine and acid-amide heterosynthons, allows for a rational approach to designing new multicomponent crystals. nih.govsci-hub.box

Characterization of Novel Cocrystal Structures

The definitive characterization of novel cocrystals is primarily achieved through single-crystal X-ray diffraction (SCXRD). This technique provides precise information on the molecular structure, conformational analysis of the constituent molecules, and a detailed map of the intermolecular interactions that define the supramolecular architecture.

While specific cocrystals of this compound are not detailed in the surveyed literature, the characterization of its parent structures provides a clear blueprint for analysis. For instance, the analysis of N,N-Dicyclohexyl-3,5-dinitrobenzamide revealed its crystal system, space group, unit cell dimensions, and the precise nature of its intermolecular contacts. nih.gov

Table 1: Illustrative Crystallographic Data for a Related Dinitrobenzamide System This table presents crystal data for N,N-Dicyclohexyl-3,5-dinitrobenzamide as an example of the parameters determined during SCXRD analysis. nih.gov

ParameterValue
Chemical FormulaC₁₉H₂₅N₃O₅
Formula Weight375.42
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.8187 (7)
b (Å)9.7877 (12)
c (Å)14.7423 (12)
α (°)92.512 (8)
β (°)98.898 (8)
γ (°)99.704 (9)
Volume (ų)955.67 (17)
Z (molecules/unit cell)2
Temperature (K)123

Source: nih.gov

Key structural features elucidated by such characterization include the dihedral angles between the planes of the benzene ring and the amide and nitro groups, which in N,N-Dicyclohexyl-3,5-dinitrobenzamide are 61.90 (5)° and ~1.7-6.4° respectively. nih.gov The conformation of the cyclohexyl rings, typically a chair conformation, is also confirmed. nih.gov Crucially, SCXRD quantifies the intermolecular bond distances, such as the strong O···N interaction of 2.7862 (17) Å between the carbonyl and nitro groups, confirming the presence and geometry of the key supramolecular synthons. nih.gov

Other techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopic methods (FTIR, Raman) are used to characterize the bulk material, confirm phase purity, and study thermal properties, complementing the detailed structural information from SCXRD. nih.govinternationalscholarsjournals.com

Host-Guest Chemistry Applications of this compound Scaffolds

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. tcichemicals.com The design of synthetic hosts capable of selective guest binding is a major focus of supramolecular chemistry, with applications in sensing, separation, and catalysis. tcichemicals.comnih.gov

Scaffolds based on the this compound framework are promising candidates for host-guest applications. Research on compounds with the same fundamental skeleton has demonstrated their ability to act as hosts, forming numerous highly crystalline adducts with a variety of common organic solvents, which act as the guests. nih.gov

The efficacy of this scaffold as a host can be attributed to its distinct structural features:

Aromatic Platform: The electron-deficient 3,5-dinitrophenyl ring provides a site for π-π stacking interactions with suitable aromatic guests.

Hydrogen Bonding Sites: The amide and nitro groups can engage in hydrogen bonding with guest molecules that possess complementary donor or acceptor sites.

Hydrophobic Cavities: The bulky, non-polar cyclohexyl group(s) can help define hydrophobic pockets within the crystal lattice that are suitable for encapsulating small, non-polar guest molecules like solvents. mdpi.com

The formation of these host-guest complexes, often referred to as inclusion complexes or clathrates, is driven by a combination of forces including hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov The ability of the this compound scaffold to form stable, crystalline inclusion compounds with various solvents highlights its potential for applications in areas such as the separation of solvent mixtures or the protection and stabilization of reactive guest species within a crystalline matrix. nih.govnih.gov

Derivatization and Structural Modification Studies of N Cyclohexyl 3,5 Dinitrobenzamide

Synthesis of Analogues and Derivatives of N-cyclohexyl-3,5-dinitrobenzamide

The synthesis of this compound and its analogues typically proceeds via a straightforward acylation reaction. The most common method involves reacting 3,5-dinitrobenzoyl chloride with cyclohexylamine (B46788) or its corresponding derivative. nih.gov This reaction is generally carried out in an organic solvent, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov The resulting amide product can then be purified using standard techniques such as recrystallization or column chromatography. nih.gov This fundamental synthetic route provides a versatile platform for introducing a wide array of structural modifications to the parent molecule.

Strategies for modification can be inferred from the synthesis of related structures:

Introduction of Substituents: Hydroxyl groups can be incorporated, as seen in phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide structures, to introduce hydrogen bonding capabilities. nih.gov

Conformational Constraint: The use of cyclopropyl (B3062369) rings fused to or as part of a linker attached to the cyclohexyl group has been employed to restrict conformational flexibility, a strategy that can enhance binding to biological targets. nih.gov In studies of mitofusin activators, the trans-cyclohexanol stereoisomer was found to be biologically active while the cis-analog was not, highlighting the importance of stereochemistry. nih.gov

Ring Alteration and Fusion: More complex modifications involve using the cyclohexyl group as a scaffold for building fused ring systems. For instance, N-cyclohexylrhodanine has been synthesized and used as an intermediate for creating more complex heterocyclic structures. nih.gov Similarly, complex derivatives like N-cyclohexyl-6-(5-aryl-2-furyl)imidazo[2,1-b] nih.govnih.govrsc.orgthiadiazol-5-amine have been synthesized, showcasing the versatility of the N-cyclohexyl-amide substructure. researchgate.net

These examples from related fields suggest that the cyclohexyl moiety of this compound is a viable site for modification to fine-tune molecular properties.

The electronic nature of the 3,5-dinitrobenzene ring is a critical determinant of the molecule's properties. The two nitro groups are strong electron-withdrawing groups, which significantly influences the reactivity and electronic distribution of the aromatic ring. researchgate.net Studies on related compounds have explored the effects of either adding further substituents or replacing one of the existing nitro groups.

Addition of Substituents: The introduction of a methyl group at the 2-position, yielding N-cyclohexyl-2-methyl-3,5-dinitrobenzamide, has been reported. sigmaaldrich.com Such a modification can influence the molecule's conformation by creating steric hindrance, potentially altering the dihedral angle between the benzene (B151609) ring and the amide group.

Replacement of Nitro Groups: A common bioisosteric replacement for a nitro group is a trifluoromethyl (CF₃) group. In a series of N-alkyl benzamides developed for antimycobacterial research, N-alkyl-3-nitro-5-trifluoromethylbenzamides were synthesized and found to be highly active. nih.gov This substitution maintains the strong electron-withdrawing character of the ring while altering its steric and metabolic properties. The nitro group itself is a powerful substituent that engages in strong π-electron interactions, and its replacement can significantly impact the electronic character of the aromatic system. researchgate.netscispace.com

Studies on the nucleophilic aromatic substitution of 2,4-dinitrobenzene derivatives indicate that the dinitro-substituted ring is susceptible to attack, with the rate-determining step often being either the formation of an intermediate or the departure of the leaving group, depending on the specific reactants and conditions. researchgate.net This inherent reactivity provides a pathway for synthesizing a variety of substituted analogues.

The substituent on the amide nitrogen is a key point of diversity in the synthesis of 3,5-dinitrobenzamide (B1662146) derivatives. Replacing the cyclohexyl group with other cyclic, acyclic, or aromatic moieties has been extensively explored to modulate properties like lipophilicity, solubility, and target interaction.

Alkyl and Aryl Variations: A wide range of N-substituted analogues have been synthesized, including those with simple linear alkyl chains (e.g., N-octyl and N-decyl), which were investigated for antimycobacterial activity. nih.gov Other variations include replacing the cyclohexyl with a smaller cyclopropyl ring to give N-cyclopropyl-3,5-dinitrobenzamide. biosynth.com

Introduction of a Second Substituent: The synthesis of N,N-dicyclohexyl-3,5-dinitrobenzamide demonstrates that the amide nitrogen can be disubstituted, which significantly increases steric bulk around the amide bond and removes the hydrogen bond donor capability. nih.gov In the crystal structure of this compound, the cyclohexyl rings adopt chair conformations. nih.gov

Complex and Fused Ring Systems: More complex analogues have been synthesized where the amide nitrogen is part of or attached to a larger, fused ring system. In the search for new antitubercular agents, a series of N-alkylphenyl-3,5-dinitrobenzamides were created. rsc.org Further studies led to the synthesis of derivatives containing tetrahydroisoquinoline moieties, some of which showed potent activity against Mycobacterium tuberculosis. nih.gov

Table 1: Examples of Synthesized Analogues of this compound
Modification TypeCompound NameKey Synthetic FeatureReference
Dinitrobenzene Ring SubstitutionN-cyclohexyl-2-methyl-3,5-dinitrobenzamideMethyl group added at the 2-position of the benzene ring. sigmaaldrich.com
Dinitrobenzene Ring SubstitutionN-octyl-3-nitro-5-(trifluoromethyl)benzamideOne nitro group is replaced by a trifluoromethyl group. nih.gov
Amide Nitrogen VariationN,N-dicyclohexyl-3,5-dinitrobenzamideA second cyclohexyl group is attached to the amide nitrogen. nih.gov
Amide Nitrogen VariationN-decyl-3,5-dinitrobenzamideCyclohexyl group is replaced with a linear C10 alkyl chain. nih.gov
Amide Nitrogen VariationN-cyclopropyl-3,5-dinitrobenzamideCyclohexyl group is replaced with a cyclopropyl ring. biosynth.com
Amide Nitrogen VariationN-((2-(4-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamideCyclohexyl group is replaced by a complex fused ring system. nih.gov

Structure-Activity Relationship (SAR) Investigations in Research Models

Structure-activity relationship (SAR) studies are crucial for converting raw data from synthesized analogues into meaningful insights about how molecular structure correlates with specific activities. drugdesign.org For the this compound scaffold, SAR investigations have been particularly prominent in the context of developing novel antimycobacterial agents.

In the pursuit of new treatments for tuberculosis, several studies have established clear links between the structural features of 3,5-dinitrobenzamide analogues and their in vitro activity against Mycobacterium tuberculosis (MTB).

A medicinal chemistry study focusing on an N-alkylphenyl-3,5-dinitrobenzamide scaffold synthesized forty-three new molecules to probe the SAR. rsc.org Another study developed a series of N-alkyl nitrobenzamides and found that the 3,5-dinitro substitution pattern was particularly effective. nih.gov Within this series, analogues with intermediate lipophilicity, such as those with C8 and C10 alkyl chains, demonstrated the best activity. nih.gov

Further research into 3,5-dinitrobenzamide derivatives containing fused ring moieties attached to the amide nitrogen identified compounds with potent activity against both drug-sensitive and multidrug-resistant MTB strains. nih.gov Specifically, derivatives incorporating a tetrahydroisoquinoline core showed minimum inhibitory concentration (MIC) values in the nanomolar range. nih.gov

These SAR studies highlight several key trends:

The Dinitrobenzene Core: The 3,5-dinitro-substituted ring is a consistent feature in the most active compounds against MTB.

Amide Substituent: The nature of the group attached to the amide nitrogen is a major determinant of activity. Simple alkyl chains, alkylphenyl groups, and complex fused rings have all yielded potent compounds. nih.govrsc.orgnih.gov Lipophilicity plays a key role, with an optimal range observed for N-alkyl derivatives. nih.gov

Stereochemistry and Conformation: In related cyclohexyl amides, the stereochemistry (e.g., trans vs. cis isomers) has been shown to be critical for biological activity, suggesting that the three-dimensional shape of the molecule is vital for its interactions. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) of Selected 3,5-Dinitrobenzamide Analogues Against M. tuberculosis H37Rv
Compound StructureModificationObserved In Vitro Activity (MIC)Key SAR FindingReference
N-octyl-3,5-dinitrobenzamideN-octyl chain0.25 µg/mLIntermediate alkyl chain length is favorable. nih.gov
N-decyl-3,5-dinitrobenzamideN-decyl chain0.25 µg/mLIntermediate alkyl chain length is favorable. nih.gov
N-dodecyl-3,5-dinitrobenzamideN-dodecyl chain0.5 µg/mLLonger alkyl chains can lead to decreased activity. nih.gov
N-((2-(4-fluorobenzyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamideComplex fused ring system on N0.078 µg/mLBulky, specific fused ring systems can significantly enhance potency. nih.gov
N-(4-((4-propylpiperidin-1-yl)methyl)phenyl)-3,5-dinitrobenzamideSubstituted N-alkylphenyl group0.2 µg/mLN-alkylphenyl scaffold is a viable template for potent analogues. rsc.org

Pharmacophore modeling and in silico screening are computational techniques used to identify and optimize new bioactive molecules. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. These models can be generated based on the structures of known active compounds and then used to rapidly screen large virtual libraries of chemical structures for novel candidates. nih.govnih.gov

While specific pharmacophore models for this compound are not widely published, studies on structurally related compounds demonstrate the utility of this approach. For example, a pharmacophore-based design strategy was successfully used to develop phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators. nih.gov This model defined the optimal spacing and features of a substituted cyclohexyl group and an aromatic moiety. nih.gov

In the context of antitubercular drug discovery, in silico screening has been used to identify potential inhibitors for key MTB enzymes. One study used computational screening of a large database to identify inhibitors against the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA). nih.gov This effort led to the identification of an active compound containing a (trifluoromethyl)cyclohexyl)amino)acetimidic acid structure, which shares features with derivatives of this compound. nih.gov Such studies suggest that a pharmacophore model for 3,5-dinitrobenzamide analogues could be constructed based on the known active compounds. This model would likely include features for the dinitroaromatic ring and specific hydrophobic and/or hydrogen-bonding regions corresponding to the N-substituent, guiding the design of new, potentially more potent derivatives.

Mechanistic Insights into Derivative Reactivity and Stability

The two nitro groups on the benzoyl moiety are powerful electron-withdrawing groups. nih.gov This electronic pull has several significant consequences for the reactivity of the molecule. Firstly, it deactivates the aromatic ring towards electrophilic substitution. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution, although this is a less common reaction pathway under typical biological conditions. The strong electron-withdrawing nature of the nitro groups also increases the acidity of any C-H bonds adjacent to them, though this is not a primary reactive site in this class of compounds. nih.gov

A critical aspect of the reactivity of many nitroaromatic compounds, including dinitrobenzamide derivatives, is the potential for the nitro groups to undergo enzymatic reduction. nih.govacs.org This reduction can proceed through one- or two-electron mechanisms, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine (B1172632) species. nih.gov These intermediates are often implicated in both the therapeutic action and potential toxicity of nitro compounds. nih.govacs.org

In the context of their biological activity, particularly as antimycobacterial agents, dinitrobenzamide derivatives have been identified as covalent inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.govnih.gov This enzyme is essential for the synthesis of the mycobacterial cell wall. nih.gov The mechanism of inhibition involves the reduction of one of the nitro groups of the dinitrobenzamide derivative to a reactive nitroso intermediate by the FAD cofactor within the DprE1 active site. nih.gov This nitroso species is then attacked by a cysteine residue (Cys387) in the enzyme, forming a covalent bond and leading to irreversible inhibition. nih.gov This "suicide inhibition" mechanism highlights the critical role of the nitro group in the molecule's reactivity and biological function. pnas.org

Computational studies, such as molecular docking, have further elucidated the potential interactions between dinitrobenzamide derivatives and the DprE1 active site. These studies help to visualize how the molecule fits within the binding pocket and which functional groups are critical for this interaction. The N-cyclohexyl group, for instance, is believed to occupy a hydrophobic pocket within the enzyme, contributing to the binding affinity and specificity of the inhibitor. Modifications to the cyclohexyl ring, therefore, can significantly impact the potency of these derivatives by altering these hydrophobic interactions.

The table below summarizes the key mechanistic aspects of the reactivity and stability of this compound derivatives, based on detailed research findings.

Mechanistic AspectKey FindingsResearch Focus
Electronic Effects of Nitro Groups Strongly electron-withdrawing, deactivating the aromatic ring for electrophilic substitution and activating it for nucleophilic substitution. Increases the electrophilicity of the amide carbonyl. nih.govGeneral Organic Chemistry Principles
Amide Bond Stability Susceptible to hydrolysis, influenced by pH and electronic effects. The bulky cyclohexyl group may provide steric protection.Inferred from general principles of amide chemistry.
Reduction of Nitro Groups Can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates. nih.govacs.orgnih.govBiological Activity and Toxicology Studies
Mechanism of DprE1 Inhibition Acts as a covalent inhibitor. The nitro group is reduced to a nitroso species, which then forms a covalent bond with a cysteine residue in the enzyme's active site. nih.govnih.govpnas.orgAntimycobacterial Drug Discovery
Role of the N-Cyclohexyl Group Occupies a hydrophobic pocket in the DprE1 active site, contributing to binding affinity and specificity.Computational Docking and SAR Studies
In Vivo Stability Related dinitrobenzamide scaffolds have shown good stability in pharmacokinetic studies. researchgate.netPreclinical Drug Development

Explorations in Specific Academic Applications of N Cyclohexyl 3,5 Dinitrobenzamide

Utility as a Synthetic Intermediate in Complex Organic Synthesis

In the realm of organic chemistry, the value of a compound is often measured by its ability to serve as a precursor for more elaborate molecular structures. N-cyclohexyl-3,5-dinitrobenzamide is recognized as a valuable synthetic intermediate, providing chemists with a versatile scaffold for constructing advanced molecules. evitachem.com

This compound serves as a practical building block in organic synthesis due to its combination of distinct chemical features. evitachem.com The synthesis of the compound itself is straightforward, typically involving the acylation of cyclohexylamine (B46788) with 3,5-dinitrobenzoyl chloride. evitachem.comnih.gov This accessibility makes it a ready starting point for more complex synthetic pathways.

The molecule can be conceptually divided into three key components that contribute to its versatility:

The Dinitroaromatic Ring: The two nitro groups are strong electron-withdrawing groups, which makes the benzene (B151609) ring highly electron-deficient. This property influences the reactivity of the aromatic ring and is crucial for applications in materials science, such as the formation of charge-transfer complexes. nih.gov

The Amide Linkage: The amide bond provides structural rigidity and can participate in hydrogen bonding, influencing the crystal packing and conformation of molecules derived from it. nih.gov

The Cyclohexyl Group: This bulky, lipophilic group significantly influences the solubility and steric properties of the molecule and its derivatives. nih.gov In research concerning antimycobacterial agents, for instance, the nature of the N-alkyl group (such as a cyclohexyl group) is a critical factor in determining the compound's activity. nih.gov

This modular nature allows chemists to leverage the compound in multi-step syntheses, such as the creation of novel heterocyclic compounds or other complex organic structures. ijpcbs.com For example, N-alkylated nitrobenzamides are known intermediates in the synthesis of dibenzo[b,e] nih.govnih.govdiazepines. nih.gov

A key aspect of this compound's utility as a synthetic intermediate is the reactivity of its nitro groups. These groups can be readily transformed into other functionalities, most notably amino groups. evitachem.com The reduction of the two nitro groups on the aromatic ring yields the corresponding diamino derivative, N-cyclohexyl-3,5-diaminobenzamide.

This transformation is typically achieved using standard reducing agents, such as:

Palladium on carbon (Pd/C) with hydrogen gas

Iron powder in acidic conditions evitachem.com

The resulting diamine is a significantly different molecule in terms of its electronic properties and reactivity. The amino groups are electron-donating and serve as nucleophilic sites, opening up a wide array of subsequent chemical reactions. This N-cyclohexyl-3,5-diaminobenzamide can be a crucial precursor for the synthesis of polymers, dyes, or biologically active molecules where aromatic diamines are required. Furthermore, the amide bond itself can be cleaved through hydrolysis under acidic or basic conditions to yield cyclohexylamine and 3,5-dinitrobenzoic acid, providing another pathway for synthetic diversification. evitachem.com

Research in Materials Science and Optoelectronic Applications

The electronic properties of this compound, specifically the electron-deficient nature of the dinitrophenyl ring, make it a candidate for research in materials science, particularly in the field of optoelectronics.

A significant area of research is the formation of charge-transfer (CT) complexes. These complexes form between an electron donor molecule and an electron acceptor molecule. nih.gov The 3,5-dinitrobenzamide (B1662146) moiety is a strong electron acceptor.

A study investigating the CT interaction between poly(9-vinylcarbazole) (PVK), a well-known electron-donating polymer, and the 3,5-dinitrobenzamido (DBA) group provides direct insight into this phenomenon. Although the study used N-butyl-3,5-dinitrobenzamide, the fundamental electronic interactions of the DBA group are directly analogous to those in this compound. The research found a significant CT interaction between the carbazolyl groups of PVK (the donor) and the DBA group (the acceptor).

Key findings from the study include:

The complexation equilibrium constant for the PVK-DBA system was found to be larger than that for a system with a mononitrobenzamido (NBA) group, indicating a stronger interaction due to the presence of two nitro groups.

Single-molecule force spectroscopy was used to measure the desorption force of a single PVK chain from a surface modified with DBA groups. The average desorption force was 28 pN.

The apparent interaction energy for the carbazolyl-DBA complex was calculated to be 14 kJ/mol, which was substantially higher than the 8 kJ/mol calculated for the complex with the mononitro analogue.

These results quantitatively demonstrate that the 3,5-dinitrobenzamide structure is a potent electron acceptor, capable of forming stable charge-transfer complexes with electron-donating polymers like PVK.

Table 1: Comparison of Charge-Transfer Interaction Properties nih.gov
ParameterCarbazolyl-DBA Complex (3,5-Dinitro)Carbazolyl-NBA Complex (3-Nitro)
Average Desorption Force28 pN18 pN
Apparent Interaction Energy14 kJ/mol8 kJ/mol

The ability to form charge-transfer complexes is a cornerstone for the development of advanced functional materials with tailored optical and electronic properties. The interactions discussed above suggest that this compound could be incorporated as an electron-acceptor component in materials for applications such as:

Photorefractive polymers: These materials can change their refractive index in response to light and are used in holographic data storage and optical processing. The formation of a CT complex is essential for the photogeneration of charge carriers.

Organic photovoltaics (solar cells): Blends of electron-donating and electron-accepting materials form the active layer of organic solar cells. The charge transfer at the donor-acceptor interface is the primary step in converting light into electricity.

Non-linear optical materials: Materials with strong CT interactions can exhibit large non-linear optical responses, which are useful for applications in optical communications and frequency conversion.

Furthermore, crystal structure analysis of a closely related compound, N,N-dicyclohexyl-3,5-dinitrobenzamide, reveals strong intermolecular interactions between the carbonyl group of the amide and a nitro group of an adjacent molecule. nih.gov This strong interaction, with an O···N distance of 2.7862 Å, helps organize the molecules into a dimeric unit. nih.gov Such specific, strong intermolecular forces are highly desirable in materials science for creating well-ordered, crystalline materials, which can lead to enhanced charge transport and other collective properties. nih.gov

Biological Research Applications (Mechanistic and In Vitro Studies)

While N-substituted benzamides are a broad class of compounds with diverse biological activities, research on 3,5-dinitrobenzamide derivatives has pointed towards specific mechanistic pathways in in vitro studies, particularly in microbiology. nih.gov

Recent research has focused on the antimycobacterial and antifungal properties of compounds derived from 3,5-dinitrobenzoic acid. nih.govresearcher.life In vitro studies on a library of N-alkyl-3,5-dinitrobenzamides against Mycobacterium tuberculosis (Mtb) revealed that these compounds possess significant activity. nih.gov The lipophilicity of the N-alkyl substituent was found to be a key determinant of this activity. nih.gov

A significant finding from these studies is the proposed mechanism of action for some dinitrobenzamide compounds. It is hypothesized that they act as inhibitors of decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1). nih.govnih.gov DprE1 is an essential enzyme in the mycobacterial cell wall synthesis pathway, making it a critical target for antitubercular drugs. The evidence for this mechanism comes from studies where resistant mutations were isolated in the dprE1 gene. nih.gov

Similarly, in vitro studies on 3,5-dinitrobenzoate (B1224709) and 3,5-dinitrobenzamide derivatives against various Candida species have demonstrated their fungicidal activity. researcher.liferesearchgate.net Mechanistic investigations suggest that the mode of action for some of these compounds involves disruption of the fungal cell membrane and potential interference with the synthesis of ergosterol (B1671047), a vital component of the membrane. researcher.liferesearchgate.net These mechanistic and in vitro findings highlight the potential of the 3,5-dinitrobenzamide scaffold as a foundation for developing new antimicrobial agents.

Table 2: Investigated Biological Activities of Dinitrobenzamide Derivatives
Area of ResearchOrganism/SystemProposed Mechanism of ActionReference
AntimycobacterialMycobacterium tuberculosisInhibition of decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1) nih.gov
AntifungalCandida spp.Disruption of the fungal cell membrane; interference with ergosterol synthesis researcher.liferesearchgate.net

In Vitro Enzymatic Inhibition Studies

While direct in vitro enzymatic inhibition assays specifically for this compound are not extensively detailed in the reviewed literature, the broader class of dinitrobenzamide (DNB) derivatives has been a subject of significant investigation. These studies consistently point towards a specific mycobacterial enzyme as the primary target. Research on related compounds, such as N-benzyl-3,5-dinitrobenzamides, has demonstrated potent inhibitory activity against Mycobacterium tuberculosis. acs.org The inhibitory mechanism of these dinitrobenzamide derivatives is believed to be analogous to that of benzothiazinones (BTZs), which are known to target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov

The inhibition of DprE1 by these compounds is often dose-dependent and crucial for their antimycobacterial effect. nih.gov The general consensus in the scientific community is that the dinitrobenzamide scaffold serves as a promising basis for the development of novel DprE1 inhibitors. arkat-usa.org

Molecular Mechanism of Action Investigations (e.g., binding interactions with biomolecules)

The molecular mechanism of action for dinitrobenzamide derivatives, including this compound, is largely attributed to their interaction with the DprE1 enzyme. arkat-usa.orgnih.gov This interaction is thought to be covalent in nature, involving the reduction of one of the nitro groups on the benzamide (B126) ring to a nitroso intermediate. nih.gov This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) within the active site of DprE1, leading to irreversible inhibition of the enzyme. nih.gov

Computational docking studies have provided further insight into these binding interactions. Models of various 3,5-dinitrobenzamide derivatives docked into the DprE1 binding pocket show that the spatial orientation of the most active compounds places them in close proximity to both the Cys387 residue and the flavin adenine (B156593) dinucleotide (FAD) cofactor. arkat-usa.orgnih.gov The fit of these compounds is often very similar to that of other known DprE1 inhibitors. nih.gov Pharmacophore modeling suggests that the presence of the aromatic moiety, a thiazolidin-4-one ring (in some derivatives), and one of the nitro groups are significant for inhibiting the enzymatic activity. libretexts.org These studies highlight the importance of hydrophobic and hydrogen bond interactions between the aromatic moiety and the nitro group with the DprE1 enzyme. libretexts.org

The table below summarizes the key molecular interactions observed in docking studies of dinitrobenzamide derivatives with the DprE1 enzyme.

Interacting Moiety of InhibitorInteracting Residue/Component of DprE1Type of InteractionReference
Nitro groupCysteine 387 (Cys387)Covalent bond formation (proposed) nih.gov
Aromatic ringHydrophobic pocket of DprE1Hydrophobic interactions libretexts.org
Amide groupAmino acid residues in the active siteHydrogen bonding libretexts.org
Nitro groupAmino acid residues in the active siteHydrogen bonding libretexts.org

Identification of Potential Biological Targets

The primary biological target identified for this compound and related dinitrobenzamides is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). arkat-usa.orgnih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. acs.org Specifically, it catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the synthesis of arabinogalactan (B145846) and lipoarabinomannan, which are major components of the Mycobacterium tuberculosis cell wall. acs.orgnih.gov

The essentiality of DprE1 for the viability of M. tuberculosis and its location in the periplasm make it a highly vulnerable and attractive target for antitubercular drug discovery. acs.org The inhibition of DprE1 disrupts the synthesis of the cell wall, leading to bacterial death. The consistent activity of dinitrobenzamide derivatives against various mycobacterial species, coupled with their structural similarities to known DprE1 inhibitors, strongly supports DprE1 as their principal biological target. nih.gov

Antitubercular Activity Research in Mycobacterial Models (excluding clinical data)

Numerous studies have demonstrated the significant antitubercular activity of N-substituted 3,5-dinitrobenzamides in various mycobacterial models. For instance, a series of N-alkyl-3,5-dinitrobenzamides exhibited promising activity, with derivatives having intermediate lipophilicity showing the best results, with a minimum inhibitory concentration (MIC) as low as 16 ng/mL. nih.gov In an ex vivo macrophage model of infection, certain derivatives displayed activity profiles comparable to the frontline antitubercular drug isoniazid. nih.gov

Furthermore, N-benzyl-3,5-dinitrobenzamides have shown excellent in vitro activity against both drug-susceptible (M. tuberculosis H37Rv strain) and clinically isolated multidrug-resistant strains, with MIC values as low as 0.0625 μg/mL. acs.org The table below presents a selection of research findings on the antitubercular activity of various 3,5-dinitrobenzamide derivatives.

Compound DerivativeMycobacterial StrainMIC (μg/mL)Reference
N-alkyl-3,5-dinitrobenzamides (intermediate lipophilicity)M. tuberculosis0.016 nih.gov
N-benzyl-3,5-dinitrobenzamide (D5, 6, 7, and 12)M. tuberculosis H37Rv0.0625 acs.org
N-benzyl-3,5-dinitrobenzamide (D5, 6, 7, and 12)Multidrug-resistant strains< 0.016–0.125 acs.org
Thiazolidin-4-one linked 3,5-dinitrobenzamide derivativesM. tuberculosis H37Ra6.25-50 libretexts.org

Environmental Fate and Degradation Research (Academic Focus)

The environmental fate of this compound is not extensively studied; however, research on related benzamides and nitroaromatic compounds provides insights into its likely degradation pathways in aqueous systems.

Hydrolysis Pathways in Aqueous Systems

The hydrolysis of benzamides, the core structure of this compound, can occur under both acidic and basic conditions. In an acidic environment, the amide bond is cleaved to yield a carboxylic acid (3,5-dinitrobenzoic acid) and an amine (cyclohexylamine), which would be protonated to form an ammonium (B1175870) salt. cdnsciencepub.com Conversely, basic hydrolysis results in the formation of a carboxylate salt (sodium 3,5-dinitrobenzoate) and the free amine (cyclohexylamine). cdnsciencepub.com

The rate of hydrolysis can be influenced by the substituents on the aromatic ring and the N-alkyl group. Generally, tertiary amides are more resistant to hydrolysis than primary and secondary amides. arkat-usa.org The presence of electron-withdrawing nitro groups on the benzene ring would likely influence the reactivity of the carbonyl carbon, potentially affecting the rate of hydrolysis. Studies on the hydrolysis of various benzamides in strong acids like sulfuric acid have shown complex kinetics, with the potential for multiple parallel reaction pathways. researchgate.netacs.org

Photochemical Degradation Studies

The photochemical degradation of nitroaromatic compounds, a class to which this compound belongs, has been the subject of academic research. The direct photolysis of nitroaromatic compounds in aqueous solutions when irradiated with UV light can lead to the formation of various intermediates. cdnsciencepub.com The degradation mechanism often involves a nitro-nitrite intramolecular rearrangement. cdnsciencepub.com

Studies on the photodegradation of nitrobenzene (B124822) and nitrophenols have identified intermediates such as nitrophenols, nitrohydroquinone, and nitrosobenzene. cdnsciencepub.com The process can also lead to the release of nitrite (B80452) and nitrate (B79036) ions into the solution. cdnsciencepub.com The presence of substances like hydrogen peroxide (H2O2) can accelerate the photodegradation through the generation of highly reactive hydroxyl radicals in what are known as advanced oxidation processes (AOPs). The degradation of nitroaromatic compounds in these systems typically follows first-order kinetics. It is plausible that this compound would undergo similar photochemical degradation processes, leading to the breakdown of the aromatic ring and the release of inorganic nitrogen species.

Advanced Analytical Techniques for N Cyclohexyl 3,5 Dinitrobenzamide in Research

Chromatographic Method Development for Purity Assessment and Separation

Chromatographic techniques are central to the qualitative and quantitative assessment of N-cyclohexyl-3,5-dinitrobenzamide, allowing for the separation of the main compound from impurities that may arise during its synthesis or degradation. The development of robust chromatographic methods is a critical step in its research and application. The synthesis of dinitrobenzamide derivatives typically involves the reaction of a dinitrobenzoyl chloride with an appropriate amine, and purification can be achieved through techniques like recrystallization or column chromatography.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds of similar structure, reversed-phase HPLC is often the method of choice. A C18 column is a common stationary phase, offering excellent separation for moderately polar to nonpolar compounds. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution.

Detection is commonly performed using a UV-Vis detector, as the dinitroaromatic structure of this compound is expected to exhibit strong absorbance in the UV region. The selection of the detection wavelength is critical for maximizing sensitivity and should correspond to the absorbance maximum of the compound.

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

This table presents a hypothetical set of starting conditions for method development and would require experimental optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For this compound, its suitability would depend on its thermal stability and volatility. Assuming the compound can be volatilized without significant decomposition, GC can offer high resolution and sensitivity.

The choice of a capillary column is crucial, with moderately polar phases such as those containing phenyl and methylpolysiloxane groups often providing good separation for nitroaromatic compounds. tandfonline.com The injector and detector temperatures must be carefully optimized to ensure efficient volatilization without causing degradation.

For detection, a Flame Ionization Detector (FID) can be used for general-purpose analysis. However, for enhanced selectivity and sensitivity towards nitro-containing compounds, a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) would be more appropriate. epa.gov The ECD, in particular, is highly sensitive to electrophilic groups like the nitro functional groups present in this compound. epa.gov

Table 2: Potential Gas Chromatography Method Parameters for this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Electron Capture Detector (ECD) at 300 °C

This table provides a potential GC method for illustrative purposes; feasibility and conditions require experimental verification.

Quantitative Analysis Methods in Research Samples

Once a separation method is established, it can be adapted for the quantitative analysis of this compound in various research samples. This is crucial for determining the concentration of the compound in reaction mixtures, stability studies, or other experimental setups. Quantitative analysis relies on the principle that the detector response is proportional to the amount of the analyte present.

The development of a quantitative method requires the establishment of a calibration curve using a series of standards of known concentration. The linearity of the detector response over the desired concentration range must be verified. For accurate and precise quantification, the use of an internal standard is often recommended. The internal standard is a compound with similar chemical properties to the analyte, which is added in a constant amount to all samples and standards. This helps to correct for variations in injection volume and sample preparation.

Validation of the quantitative method is essential and typically involves assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 3: Example of a Calibration Data for Quantitative HPLC Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,234
5251,170
10503,540
251,258,850
502,517,700
Correlation Coefficient (r²) 0.9998

This table is a hypothetical representation of calibration data to illustrate the linear relationship between concentration and detector response.

Future Directions and Emerging Research Avenues for N Cyclohexyl 3,5 Dinitrobenzamide

Exploration of Novel Synthetic Pathways

The conventional synthesis of N-cyclohexyl-3,5-dinitrobenzamide involves the reaction of 3,5-dinitrobenzoyl chloride with cyclohexylamine (B46788). nih.gov While this method is established, researchers are actively exploring alternative and more efficient synthetic routes. These emerging strategies aim to enhance yield, reduce environmental impact, and improve safety.

Future research is likely to focus on catalyst development for the direct amidation of 3,5-dinitrobenzoic acid with cyclohexylamine, bypassing the need for the highly reactive acid chloride. Additionally, the application of flow chemistry presents a promising avenue for a more controlled and scalable synthesis of this and related benzamides.

Advanced Computational Modeling Techniques and Refinement

Computational studies are proving indispensable in elucidating the molecular properties of this compound. Techniques such as Density Functional Theory (DFT) are used to predict its structure and spectroscopic characteristics.

Advanced in silico studies are being employed to refine our understanding of its behavior. researchgate.net Molecular dynamics simulations can model its interactions within different environments, providing insights into its conformational flexibility and potential binding modes with biological targets. These computational approaches are crucial for guiding the rational design of new derivatives and for predicting their properties.

Expansion into New Supramolecular Architectures

The structure of this compound, with its capacity for hydrogen bonding and π-π stacking, makes it an excellent candidate for the construction of complex supramolecular assemblies. nih.govnih.gov Researchers are exploring its use in creating novel crystalline structures with unique properties.

A significant area of future research lies in the co-crystallization of this compound with other molecules to form multi-component crystals. nih.gov This approach allows for the engineering of materials with tailored architectures and functionalities. The ability of the molecule to form dimeric units through intermolecular interactions between the carbonyl and nitro groups is a key feature being exploited in the design of these new supramolecular systems. nih.gov

Investigation of Undiscovered Mechanistic Roles

While this compound and related structures have been investigated for various biological activities, their precise mechanisms of action are still under investigation. researchgate.netrsc.orgnih.gov The dinitroaromatic moiety is a key feature that is often associated with biological activity, and understanding its role is a priority.

Future research will likely delve deeper into the specific molecular interactions that underpin its observed effects. This includes identifying potential protein targets and elucidating the downstream cellular consequences of these interactions. Such studies are critical for unlocking the full therapeutic or application potential of this class of compounds.

Potential for Derivatization in Specialized Research Fields

The inherent structure of this compound provides multiple points for chemical modification, opening up possibilities for creating a diverse library of new compounds. sigmaaldrich.comtbzmed.ac.irmdpi.com The cyclohexyl group, the amide linkage, and the dinitro-substituted benzene (B151609) ring can all be altered to fine-tune the molecule's properties.

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-3,5-dinitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 3,5-dinitrobenzoyl chloride with cyclohexylamine in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C under inert atmosphere. Key parameters for optimization include:

  • Molar ratios : A 1:1.2 molar ratio of acyl chloride to amine minimizes side reactions.
  • Solvent selection : DMF enhances reactivity but may require post-synthesis purification to remove residual solvent.
  • Temperature control : Excessive heat (>80°C) risks nitro group decomposition. Characterization via 1H^1H-NMR (e.g., aromatic proton signals at δ 8.5–9.0 ppm) and IR (C=O stretch ~1660–1680 cm1^{-1}) confirms product identity .

Q. How is this compound characterized using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation of a saturated solution in ethyl acetate/hexane mixtures yields suitable crystals.
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for structure solution and refinement, achieving R-factors < 0.05 for high precision. The structure reveals a triclinic lattice (space group P1P\overline{1}) with intermolecular C=O···O-N nitro interactions stabilizing the crystal packing .

Q. What structural features influence the compound’s physicochemical properties?

Methodological Answer:

  • Nitro groups : Electron-withdrawing effects reduce aromatic ring electron density, affecting solubility in polar solvents.
  • Cyclohexyl moiety : The chair conformation of the cyclohexane ring (confirmed by SCXRD) contributes to steric bulk, influencing melting point (mp ~180–185°C) and logP (~3.2).
  • Amide linkage : Participates in hydrogen bonding, as seen in IR (N-H stretch ~3300 cm1 ^{-1}) and SCXRD (N-H···O interactions) .

Advanced Research Questions

Q. How do intermolecular interactions in this compound affect its crystallographic packing?

Methodological Answer: SCXRD analysis reveals dimeric units formed via C=O···O-N nitro interactions (distance ~2.8–3.0 Å). These interactions, along with weak CH-π contacts, create a layered 3D network. To analyze:

  • Use Mercury software to visualize packing diagrams.
  • Calculate interaction energies with DFT (e.g., B3LYP/6-31G* basis set) to quantify stabilization (~5–8 kJ/mol per interaction). Such studies inform co-crystal design for enhanced stability .

Q. What computational strategies predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular docking : Target anti-apoptotic proteins (e.g., Bcl-2) using AutoDock Vina. Validate with binding affinity assays (e.g., surface plasmon resonance).
  • ADMET prediction : SwissADME estimates bioavailability (e.g., topological polar surface area < 90 Å2^2 favors absorption).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with MIC values against Mycobacterium tuberculosis (e.g., derivatives with alkyl chains show improved activity) .

Q. How can contradictions in reactivity data be resolved during derivative synthesis?

Methodological Answer:

  • Cross-validation : Compare NMR and HPLC data to confirm purity (>95%). For example, conflicting melting points may arise from polymorphic forms, requiring PXRD analysis.
  • Control experiments : Replicate reactions under inert vs. aerobic conditions to isolate oxidation byproducts.
  • Theoretical modeling : Use Gaussian09 to simulate reaction pathways and identify kinetic vs. thermodynamic products .

Q. What role does the compound play in host-guest chemistry?

Methodological Answer: The rigid benzamide core and nitro groups enable π-π stacking and dipole interactions with aromatic solvents (e.g., toluene). Experimental protocols include:

  • Solvent inclusion studies : Recrystallize from various solvents (e.g., DMSO, chloroform) and analyze via SCXRD.
  • Thermogravimetric analysis (TGA) : Measure solvent loss temperatures to assess host-guest stability. Such adducts are useful in crystal engineering for porous material design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.